molecular formula C7H5BrCl2 B091718 3,4-Dichlorobenzyl bromide CAS No. 18880-04-1

3,4-Dichlorobenzyl bromide

Cat. No. B091718
CAS RN: 18880-04-1
M. Wt: 239.92 g/mol
InChI Key: XLWSBDFQAJXCQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in several studies. For instance, the synthesis of 3,5-dihalogeno-2H-1,4-oxazin-2-ones from cyanohydrines involves treatment with halogenated reagents such as oxalyl chloride or bromide in chlorobenzene . Similarly, dichlorobenzamide derivatives are synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride . These methods suggest possible pathways for synthesizing compounds like 3,4-dichlorobenzyl bromide, although the exact method for its synthesis is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is often characterized using spectroscopic methods and computational chemistry. For example, the structural and wavefunctional properties of a dichlorophenyl derivative are investigated using density functional theory (DFT) . The molecular geometry and electronic properties of 2-bromo-1,4-dichlorobenzene are obtained by DFT calculations, which could be similar to the structure of 3,4-dichlorobenzyl bromide .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives is a subject of study in the provided papers. The reactivity sites of 1-bromo-2,3-dichlorobenzene are identified by mapping the electron density into the electrostatic potential surface (MESP), which could be analogous to the reactivity sites in 3,4-dichlorobenzyl bromide . The papers also discuss the electron-transfer properties within these compounds, which are important for understanding their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are extensively studied. For instance, the vibrational investigation of 2-bromo-1,4-dichlorobenzene provides insights into its electronic density and nonlinear optical (NLO) properties . The thermodynamic properties of 1-bromo-2,3-dichlorobenzene are calculated, revealing correlations between standard heat capacity, entropy, enthalpy changes, and temperature . These studies help in understanding the properties that 3,4-dichlorobenzyl bromide might exhibit.

Scientific Research Applications

  • Herbicide Development : 3,4-Dichlorobenzyl methylcarbamate, a compound related to 3,4-Dichlorobenzyl bromide, has been identified as a selective preemergence herbicide effective against both grass and broadleaf weeds. Its effectiveness can be altered by minor structural modifications, such as changes in chlorine positioning on the phenyl ring or variations in the N-substituent (Herrett & Berthold, 1965).

  • Water Treatment and Analysis : Research on bromide, a component of 3,4-Dichlorobenzyl bromide, shows its use as a tracer in studies of water and chemical transport in soil and rock. Its relatively nonreactive nature with soil and rock constituents and low environmental background concentrations make it a suitable tracer (Lepore & Barak, 2009).

  • Formation of Disinfection Byproducts : The presence of bromide in source waters affects the formation and speciation of various disinfection byproducts (DBPs) in chlorinated drinking water. The research has identified new aromatic halogenated DBPs and proposed a mechanism for their formation, emphasizing the role of bromide concentration in shifting the DBPs towards more brominated forms (Pan & Zhang, 2013).

  • Atmospheric Chemistry of Bromine : Bromine, including compounds like 3,4-Dichlorobenzyl bromide, contributes to atmospheric chemistry, particularly in ozone recombination. Its presence in the lower atmosphere is attributed to marine activity, combustion of leaded gasoline, and use of methyl bromide as an agricultural fumigant (Wofsy, McElroy, & Yung, 1975).

  • Chlorination Reactions : The kinetics of chlorination reactions in the presence of bromide and ammonia were studied, showing enhanced degradation of certain compounds like benzophenone-3 (a common UV filter) in the presence of bromide due to the formation of bromine (Abdallah et al., 2015).

  • Chemical Synthesis : 3,4-Dichlorobenzyl bromide is used in the synthesis of various compounds. For example, 3-butyl-4-methylthiazolium bromide, a related compound, was used in the synthesis of thiolesters, mimicking the function of the pyruvate dehydrogenase complex. This highlights the role of bromine-containing compounds in complex chemical reactions (Kageyama & Murata, 2005).

Safety And Hazards

3,4-Dichlorobenzyl bromide is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Corr. 1B . It causes severe skin burns and eye damage . Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

4-(bromomethyl)-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWSBDFQAJXCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348666
Record name 3,4-Dichlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzyl bromide

CAS RN

18880-04-1
Record name 3,4-Dichlorobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18880-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichlorobenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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